molecular formula C10H10INO B8421669 7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No. B8421669
M. Wt: 287.10 g/mol
InChI Key: VPXDDOXGAKJMQF-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (may be prepared as described in: Preparation of benzazepinylpyrrolidonylsulfonamides as Factor Xa inhibitors; WO2007059952) (500 mg, 2.84 mmol) and triiodomethane (2234 mg, 5.67 mmol) were dissolved in THF (100 ml). Then 1,1-dimethylethyl nitrite (0.675 ml, 5.67 mmol) dissolved in THF (20 ml) was added drop-wise over 20 minutes and the resultant solution stirred for 1 hour. The mixture was heated at 50° C. for 30 minutes. Most of the solvent was removed by evaporation and the crude subjected to biotage chromatography (EtOAc/hexane 3:1) to yield the title compound (550 mg) as a pale yellow solid. MS (ES) C10H10INO requires 287: found 287.8 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2234 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[C:11](=[O:12])[NH:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1.[I:14]C(I)I.N(OC(C)(C)C)=O>C1COCC1>[I:14][C:2]1[CH:3]=[CH:4][C:5]2[C:11](=[O:12])[NH:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=CC2=C(CCCNC2=O)C1
Name
Quantity
2234 mg
Type
reactant
Smiles
IC(I)I
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.675 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC2=C(CCCNC2=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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